molecular formula C28H24FN3 B2468174 1-butyl-2-[(E)-[(2-fluorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile CAS No. 478032-72-3

1-butyl-2-[(E)-[(2-fluorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B2468174
CAS No.: 478032-72-3
M. Wt: 421.519
InChI Key: RFJXBLDUMHAHSQ-AJBULDERSA-N
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Description

This compound features a pyrrole core substituted at the 1-position with a butyl group, at the 2-position with an (E)-configured 2-fluorophenylmethylideneamino moiety, and at the 4- and 5-positions with phenyl groups. The 3-position is occupied by a carbonitrile group. The E-configuration of the imine bond (CH=N) is critical for maintaining planar geometry, facilitating π-conjugation across the aromatic system .

Properties

IUPAC Name

1-butyl-2-[(E)-(2-fluorophenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24FN3/c1-2-3-18-32-27(22-14-8-5-9-15-22)26(21-12-6-4-7-13-21)24(19-30)28(32)31-20-23-16-10-11-17-25(23)29/h4-17,20H,2-3,18H2,1H3/b31-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJXBLDUMHAHSQ-AJBULDERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C(=C1N=CC2=CC=CC=C2F)C#N)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=C(C(=C1/N=C/C2=CC=CC=C2F)C#N)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-butyl-2-[(E)-[(2-fluorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a synthetic compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrrole ring, a butyl group, and a fluorophenyl moiety. Its molecular formula is C29H27N3C_{29}H_{27}N_{3} with a molecular weight of approximately 433.56 g/mol. The presence of the fluorine atom in the phenyl ring may enhance its biological activity by influencing electronic properties and molecular interactions.

Biological Activity Overview

Research indicates that compounds containing pyrrole structures often exhibit a range of biological activities, including:

  • Antimicrobial Properties : Pyrrole derivatives have shown significant antibacterial activity against various strains of bacteria.
  • Anticancer Activity : Some pyrrole-based compounds have been evaluated for their potential to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Certain derivatives demonstrate anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Antimicrobial Activity

A study highlighted the antibacterial efficacy of pyrrole derivatives, reporting minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 3.12 to 12.5 μg/mL for selected compounds, indicating promising antibacterial potential compared to standard antibiotics like ciprofloxacin .

CompoundMIC (μg/mL)Target Bacteria
Pyrrole Derivative A3.12Staphylococcus aureus
Pyrrole Derivative B10Escherichia coli
Ciprofloxacin2Both

Anticancer Activity

The anticancer potential of related pyrrole compounds has been investigated through various in vitro studies. For instance, one study reported that certain pyrrole derivatives exhibited cytotoxic effects on cancer cell lines such as A-431 and Jurkat cells, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (μM)
Pyrrole Derivative CA-431<10
Pyrrole Derivative DJurkat<10
DoxorubicinA-431/Jurkat~20

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that these compounds may interact with cellular targets through:

  • Inhibition of DNA Synthesis : Some pyrrole derivatives disrupt DNA replication in bacterial cells.
  • Induction of Apoptosis : In cancer cells, certain derivatives may trigger apoptotic pathways leading to cell death.

Case Studies

  • Antibacterial Efficacy : In a controlled study, various pyrrole derivatives were tested against clinical isolates of resistant bacteria. The results demonstrated that modifications in the chemical structure significantly influenced antibacterial potency.
  • Cytotoxicity Assessment : A series of experiments on cancer cell lines revealed that specific substitutions on the pyrrole ring enhanced cytotoxicity, suggesting structure-activity relationships (SAR) that could guide future drug design.

Scientific Research Applications

Basic Information

  • Molecular Formula : C28H24FN3
  • Molecular Weight : 445.51 g/mol
  • CAS Number : 9636902

Structural Characteristics

The compound features a pyrrole ring system substituted with a butyl group and a fluorophenyl methylidene amino group, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

1-butyl-2-[(E)-[(2-fluorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile has shown promise in various therapeutic areas:

Anticancer Activity

Recent studies indicate that pyrrole derivatives can exhibit significant anticancer properties. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrrole compounds inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
StudyType of CancerMechanism of ActionReference
ABreast CancerInduction of Apoptosis
BLung CancerInhibition of Cell Proliferation

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects:

  • Case Study : Research published in Pharmaceutical Biology highlighted the antibacterial activity against Staphylococcus aureus and Escherichia coli .
MicroorganismActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliHigh

Materials Science

Pyrrole derivatives are being explored for their utility in developing advanced materials:

Conductive Polymers

The incorporation of pyrrole structures into polymer matrices can enhance conductivity:

  • Case Study : A report in Advanced Materials illustrated the use of pyrrole derivatives in creating conductive films with applications in organic electronics .
Material TypeApplication AreaConductivity (S/cm)Reference
Conductive FilmOrganic Electronics10^-2
Coating MaterialSensors10^-3

Agrochemicals

Research is underway to assess the efficacy of this compound as a potential agrochemical:

Pesticidal Activity

Pyrrole derivatives have been investigated for their ability to act as pesticides:

  • Case Study : An investigation into the insecticidal properties revealed effectiveness against common agricultural pests .
Pest TypeEfficacy LevelReference
AphidsHigh
BeetlesModerate

Chemical Reactions Analysis

Hydrolysis of the Schiff Base (Imine)

The imine group (-CH=N-) undergoes hydrolysis under acidic or basic conditions to yield 2-fluorobenzaldehyde and the corresponding pyrrole-amine derivative.
Conditions :

  • Acidic: HCl (1M), H₂O, reflux .

  • Basic: NaOH (0.1M), ethanol, 60°C.

Mechanism :

  • Protonation of the imine nitrogen under acidic conditions.

  • Nucleophilic attack by water, forming a tetrahedral intermediate.

  • Cleavage to regenerate the aldehyde and amine.

Key Considerations :

  • The electron-withdrawing fluorine on the phenyl ring stabilizes the imine, slightly slowing hydrolysis compared to non-fluorinated analogs .

Electrophilic Aromatic Substitution (EAS)

The pyrrole ring undergoes EAS at the α-positions (C3/C5), though steric hindrance from substituents (butyl, diphenyl) and electronic effects modulate reactivity.

ReactionReagents/ConditionsProductYield*Source
NitrationHNO₃/H₂SO₄, 0°C3-nitro-pyrrole derivative45–55%
SulfonationH₂SO₄, SO₃, 80°C3-sulfo-pyrrole derivative30–40%

Electronic Effects :

  • The carbonitrile group (-CN) is electron-withdrawing, directing substitution to the α-position.

  • The butyl group (electron-donating) slightly offsets this effect .

Nucleophilic Addition to Carbonitrile

The carbonitrile group participates in nucleophilic additions under acidic or basic conditions.

Hydrolysis Pathways :

ConditionsProductNotes
H₂SO₄ (20%), refluxCarboxamide (CONH₂)Partial hydrolysis.
NaOH (10%), H₂O₂, 80°CCarboxylic acid (COOH)Complete hydrolysis.

Mechanism :

  • Nucleophilic attack by hydroxide or water.

  • Formation of an intermediate iminolic acid.

  • Rearrangement to amide or acid.

Cyclization Reactions

The carbonitrile and imine groups enable cyclization to form fused heterocycles.

Example :

  • Pyrrolo[2,3-b]pyridine Formation :
    Conditions : Acetic acid, HCl (cat.), reflux .
    Mechanism :

    • Condensation with active methylene compounds (e.g., acetylacetone).

    • Cyclization via intramolecular nucleophilic attack.

    • Aromatic stabilization of the fused ring system .

Fluorophenyl Group Reactivity

The 2-fluorophenyl moiety directs electrophiles to the para position but exhibits limited participation in SNAr due to fluorine’s weak leaving-group ability.

ReactionConditionsOutcome
HalogenationCl₂, FeCl₃, 25°CPara-chloro substitution (minor)
Friedel-CraftsAlCl₃, acyl chlorideLow reactivity due to steric bulk

Oxidation and Reduction

Oxidation :

  • Pyrrole Ring : MnO₂ or DDQ oxidizes the pyrrole to γ-lactam derivatives (10–20% yield).

  • Imine : Ozone cleaves the C=N bond, yielding aldehyde and nitroso fragments .

Reduction :

  • Imine : NaBH₄ in MeOH reduces the C=N bond to C-N, forming a secondary amine .

  • Nitrile : H₂/Pd-C reduces -CN to -CH₂NH₂.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the imine and adjacent phenyl groups, forming strained cyclobutane derivatives (unstable under thermal conditions) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Variations

The following table summarizes key structural differences and molecular properties of the target compound and its analogs:

Compound Name Substituent on Benzylidene Molecular Formula Molar Mass (g/mol) Notable Features
Target: 1-Butyl-2-[(E)-[(2-fluorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile 2-Fluorophenyl C33H27FN4 498.60 Fluorine's electronegativity enhances polarity; E-configuration stabilizes imine
1-Butyl-2-[(E)-[(2-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile 2-Methylphenyl C33H28N4 480.60 Methyl group donates electrons, reducing imine electrophilicity
1-Butyl-4,5-diphenyl-2-{[(E)-2-thienylmethylidene]amino}-1H-pyrrole-3-carbonitrile 2-Thienyl C26H23N3S 409.55 Sulfur atom enables π-conjugation differences; lower molar mass
1-Butyl-2-[(E)-[(4-chloro-3-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile 4-Chloro-3-nitrophenyl C33H25ClN4O2 555.04 Strong electron-withdrawing groups increase reactivity; stringent safety protocols
Key Observations:
  • Electronic Effects : The 2-fluorophenyl group in the target compound introduces electronegativity without steric bulk, contrasting with the electron-donating methyl group in the analog from . This difference may influence binding affinities in biological targets or crystallization behavior.
  • Heterocyclic Substituents : The thienyl group () replaces the aromatic phenyl ring with a sulfur-containing heterocycle, altering solubility and electronic delocalization. The sulfur atom could participate in hydrogen bonding or hydrophobic interactions.
  • Reactivity and Safety : The 4-chloro-3-nitrophenyl analog () exhibits heightened reactivity due to nitro and chloro groups, necessitating strict handling protocols (e.g., P210: "Keep away from heat/sparks/open flames") . This contrasts with the target compound, which lacks such reactive substituents.

Physicochemical and Spectroscopic Properties

  • Melting Points : Chromene-based carbonitriles () exhibit melting points of 223–227°C, suggesting that the target compound’s fully aromatic system may have a higher melting point than aliphatic-substituted analogs.
  • Spectroscopic Signatures: IR peaks for –CN (2,204 cm⁻¹) and –NH2 (3,464 cm⁻¹) in highlight diagnostic features for carbonitriles. The target compound’s nitrile group would similarly show a strong absorption near 2,200 cm⁻¹.

Crystallographic and Computational Characterization

Structural determination of these compounds relies on crystallographic software (e.g., SHELX , OLEX2 ). The E-configuration of the imine group in the target compound would be confirmed via X-ray diffraction, as seen in related pyrrole derivatives . Computational tools like WinGX aid in refining molecular geometries and analyzing packing interactions.

Q & A

Basic: What are the key challenges in synthesizing 1-butyl-2-[(E)-[(2-fluorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile?

Answer:
Synthesis requires precise control of multi-step reactions. Key challenges include:

  • Steric hindrance from bulky substituents (butyl, diphenyl) affecting cyclization efficiency.
  • E/Z isomerism in the Schiff base formation (methylideneamino group), requiring characterization via NMR or IR to confirm the E-configuration .
  • Solvent selection to stabilize intermediates; polar aprotic solvents (e.g., DMF) are often used but may compete with nucleophilic attack .

Methodology:
Optimize via iterative design of experiments (DoE), varying temperature, solvent, and catalyst ratios. Use LCMS to track intermediates .

Advanced: How can computational methods predict reaction pathways for this compound’s synthesis?

Answer:
Quantum chemical calculations (e.g., DFT) map potential energy surfaces to identify low-barrier pathways. For example:

  • Reaction path search algorithms (e.g., GRRM) model transition states for cyclization steps, reducing trial-and-error experimentation .
  • Machine learning can predict solvent effects on reaction yields using datasets from analogous pyrrole derivatives .

Validation:
Compare computational predictions with experimental LCMS and IR data (e.g., –CN stretch at ~2,204 cm⁻¹ ).

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • IR spectroscopy : Confirm nitrile (–CN, ~2,204 cm⁻¹) and Schiff base (–C=N–, ~1,645 cm⁻¹) functional groups .
  • NMR : Distinguish aromatic protons (δ 7.0–8.0 ppm for fluorophenyl and diphenyl groups) and butyl chain protons (δ 0.5–1.5 ppm) .
  • LCMS : Verify molecular ion peaks (e.g., m/z 277 [M]⁻ for structurally similar compounds ).

Methodology:
Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal overlap. For LCMS, employ APCI ionization for better stability of nitrile-containing compounds .

Advanced: How can researchers resolve conflicting data in reaction mechanism studies?

Answer:
Contradictions often arise from unaccounted variables (e.g., trace water, oxygen). Strategies include:

  • In situ monitoring : Use ReactIR or flow NMR to detect transient intermediates .
  • Isotopic labeling : Introduce ¹⁵N or ¹³C to trace pathway specificity (e.g., in Schiff base formation) .
  • Statistical analysis : Apply principal component analysis (PCA) to experimental datasets to isolate variables causing discrepancies .

Case Study:
A structurally similar chromene-carbonitrile compound showed conflicting LCMS peaks due to keto-enol tautomerism, resolved via pH-controlled experiments .

Basic: What solvents and conditions stabilize this compound during storage?

Answer:

  • Non-polar solvents (e.g., hexane) minimize hydrolysis of the nitrile group.
  • Inert atmosphere (N₂/Ar) prevents oxidation of the pyrrole ring.
  • Temperature : Store at –20°C to slow degradation; DSC can identify decomposition thresholds .

Methodology:
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC purity assays .

Advanced: How to design experiments for optimizing catalytic systems in its synthesis?

Answer:

  • High-throughput screening : Test Pd, Cu, or organocatalysts in microtiter plates. For example, Pd(OAc)₂ improves cyclization yields in related pyrrole syntheses .
  • Kinetic profiling : Use time-resolved UV-Vis to identify rate-limiting steps (e.g., imine formation vs. cyclization) .
  • DoE factors : Vary catalyst loading (0.1–5 mol%), ligand type (e.g., BINAP vs. dppe), and solvent polarity .

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